![molecular formula C14H24N2O4 B6646949 4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid, also known as DMAPA-OMe, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as drug discovery, materials science, and biotechnology.
Mechanism of Action
The mechanism of action of 4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In materials science, the functional properties of 4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid are attributed to its ability to form hydrogen bonds and coordinate with metal ions.
Biochemical and Physiological Effects
4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have low toxicity in vitro and in vivo. However, its effects on the human body are not fully understood, and further studies are needed to determine its safety for human use.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid in lab experiments is its versatility. It can be easily modified to suit different research needs. However, its high cost and low solubility in water can limit its use in certain experiments.
Future Directions
For the use of 4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid in scientific research include its potential as an anti-cancer drug, its use in the synthesis of functional materials, and its application in biotechnology. Further studies are needed to fully understand its mechanism of action, its safety for human use, and its potential as a building block for the synthesis of new materials.
Synthesis Methods
4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid can be synthesized through a multi-step process that involves the condensation of 2,2-dimethylpyrrolidine-1-carboxylic acid with glyoxal, followed by the addition of sodium borohydride, and finally, the reaction with methyl chloroformate. The resulting compound is then purified through column chromatography to obtain pure 4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid.
Scientific Research Applications
4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid has been widely used in scientific research due to its potential applications in various fields. In drug discovery, it has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer drug. In materials science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In biotechnology, it has been used as a linker for the conjugation of proteins and peptides.
properties
IUPAC Name |
4-[[(2,2-dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2)4-3-7-16(13)12(19)15-10-14(11(17)18)5-8-20-9-6-14/h3-10H2,1-2H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEQIGHMUMVCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)NCC2(CCOCC2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid |
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